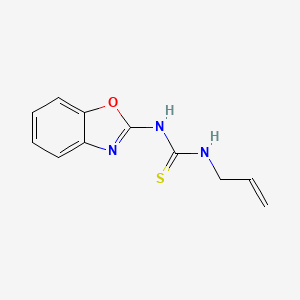

N-allyl-N'-1,3-benzoxazol-2-ylthiourea

Description

Properties

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-2-7-12-11(16)14-10-13-8-5-3-4-6-9(8)15-10/h2-6H,1,7H2,(H2,12,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWGEPMWKSCBDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC1=NC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

Structural Differences :

- Core Structure : Contains a thiazole ring and amide linkage, unlike the benzoxazole-thiourea scaffold.

Physicochemical Properties :

- Higher lipophilicity (LogP ~2.8) compared to the target compound (estimated LogP ~2.5) due to the difluorobenzoyl group.

N-(1,3-benzoxazol-5-yl)-N'-cyclohexylthiourea (: 866051-25-4)

Structural Differences :

- Substituents : Cyclohexyl group vs. allyl in the target compound. The cyclohexyl group increases steric bulk and lipophilicity (LogP ~3.0).

- Benzoxazole Position : Substitution at the 5-position instead of 2-position may alter electronic distribution and molecular geometry.

Research Implications :

- Cyclohexyl derivatives often exhibit enhanced metabolic stability but reduced aqueous solubility.

- The allyl group in the target compound may improve membrane permeability due to moderate hydrophobicity.

1-Allyl-3-(2-hydroxyethyl)-2-thiourea ()

Structural Differences :

- Substituents : Hydroxyethyl group replaces the benzoxazole ring, drastically reducing aromaticity and increasing polarity (LogP ~0.8).

Functional Impact :

- The hydroxyethyl group enhances water solubility but limits interaction with hydrophobic enzyme pockets.

- The benzoxazole moiety in the target compound likely confers stronger π-π stacking and target affinity.

Data Table: Key Comparative Properties

| Compound Name | Molecular Weight (g/mol) | Substituents (N, N') | Biological Activity | LogP (Estimated) |

|---|---|---|---|---|

| N-allyl-N'-1,3-benzoxazol-2-ylthiourea | 263.3 | Allyl, Benzoxazol-2-yl | Antimicrobial (hypothesized) | ~2.5 |

| N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide | 288.7 | Thiazol-2-yl, Difluorobenzoyl | PFOR inhibition | ~2.8 |

| N-(1,3-benzoxazol-5-yl)-N'-cyclohexylthiourea | 289.4 | Benzoxazol-5-yl, Cyclohexyl | Enzyme inhibition | ~3.0 |

| 1-Allyl-3-(2-hydroxyethyl)-2-thiourea | 175.2 | Allyl, Hydroxyethyl | Undocumented | ~0.8 |

Research Findings and Mechanistic Insights

- Hydrogen Bonding: The thiourea group in the target compound can act as both hydrogen bond donor and acceptor, unlike the amide in ’s compound, which primarily donates .

- Electronic Effects : The benzoxazole ring’s electron-rich nature may enhance interactions with electron-deficient enzyme active sites compared to thiazole or aliphatic substituents.

- Solubility-Stability Trade-off : Allyl and benzoxazole groups balance moderate lipophilicity and solubility, whereas cyclohexyl () or hydroxyethyl () substituents skew this balance .

Q & A

What are the common synthetic routes for N-allyl-N'-1,3-benzoxazol-2-ylthiourea, and how do reaction conditions influence yield?

Basic Research Question

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A widely used method involves reacting 2-aminobenzoxazole with allyl isothiocyanate under reflux in aprotic solvents like chloroform or ethanol. For example, highlights that benzoxazole derivatives can form thioureas by reacting with aroyl isothiocyanates, with yields optimized by controlling reaction time (6–12 hours) and temperature (60–80°C) . Alternatively, a one-pot synthesis in water (as a green solvent) has been reported for analogous thiourea derivatives, achieving moderate yields (22–45%) through stepwise addition of reagents and pH adjustments . Key factors affecting yield include:

- Solvent polarity (polar aprotic solvents enhance nucleophilicity).

- Stoichiometric ratios (1:1.2 molar ratio of amine to isothiocyanate).

- Catalytic acid/base (e.g., triethylamine to neutralize byproducts).

What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Basic Research Question

Characterization requires a multi-technique approach:

- IR Spectroscopy : Identify thiourea C=S stretching vibrations (~1250–1350 cm⁻¹) and N-H stretches (~3150–3300 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR reveals allyl proton resonances (δ 5.2–5.8 ppm for vinyl protons) and benzoxazole aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms the thiourea carbonyl carbon at ~180 ppm .

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding patterns. demonstrates that triclinic crystal systems (space group P1) are common for benzoxazole-thiourea hybrids, with intermolecular N–H⋯N and C–H⋯O interactions stabilizing the lattice .

How can computational modeling predict the biological activity of this compound derivatives?

Advanced Research Question

Density Functional Theory (DFT) and molecular docking are pivotal:

- DFT Calculations : Optimize molecular geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For benzothiazole analogs, used DFT to correlate electron-withdrawing substituents with enhanced antibacterial activity .

- Molecular Docking : Screen against target proteins (e.g., bacterial DNA gyrase or fungal CYP51). references docking studies where thiourea derivatives showed strong binding to enzyme active sites via hydrogen bonds and π-π stacking .

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP and polar surface area to predict bioavailability .

What strategies can optimize reaction conditions for high-yield synthesis of this compound?

Advanced Research Question

Optimization strategies include:

- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent, catalyst). For example, achieved a 22% yield using ethanol recrystallization, which could be improved via microwave-assisted synthesis (reported to reduce reaction time by 50% in analogous systems) .

- Catalyst Screening : Palladium or copper catalysts may accelerate coupling reactions. notes that Lewis acids (e.g., ZnCl₂) enhance electrophilicity in isothiocyanate reactions .

- In Situ Monitoring : Employ techniques like TLC or HPLC to track intermediate formation and adjust conditions dynamically .

How do structural modifications (e.g., substituent variations) affect the biological activity of this thiourea derivative?

Advanced Research Question

Substituent effects are critical for activity:

- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups at the benzoxazole 4-position enhance antimicrobial activity by increasing electrophilicity and membrane penetration .

- Allyl Chain Modifications : Replacing the allyl group with bulkier substituents (e.g., benzyl) can improve antifungal potency but reduce solubility .

- Thiourea vs. Urea Analogs : Thioureas generally exhibit stronger hydrogen-bonding capacity and higher bioactivity compared to ureas, as shown in ’s comparative studies .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

Address discrepancies through:

- Standardized Assays : Use CLSI or EUCAST guidelines for antimicrobial testing to minimize protocol variability .

- Metabolic Stability Tests : Evaluate compound degradation in liver microsomes (e.g., CYP450 enzymes) to explain inconsistent in vivo results .

- Crystallographic Analysis : Compare binding modes in protein-ligand complexes (via X-ray or cryo-EM) to identify structure-activity outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.